3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid typically involves the reaction of oxetane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives.
Reduction: Reduction reactions can yield different oxetane-based products.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxetane derivatives, while substitution reactions can produce a variety of functionalized oxetanes .
Wissenschaftliche Forschungsanwendungen
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid include:
- 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylic acid
- 3-[(tert-butoxycarbonyl)amino]methyl)oxetane-3-carboxylic acid
Uniqueness
Eigenschaften
CAS-Nummer |
2138024-32-3 |
---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)14-7(12)9(6(10)11)4-13-5-9/h4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
HIPBKLCHMMZGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(COC1)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.